Triisooctyl trimellitate
Description
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Structure
2D Structure
Properties
IUPAC Name |
tris(6-methylheptyl) benzene-1,2,4-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H54O6/c1-25(2)16-10-7-13-21-37-31(34)28-19-20-29(32(35)38-22-14-8-11-17-26(3)4)30(24-28)33(36)39-23-15-9-12-18-27(5)6/h19-20,24-27H,7-18,21-23H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRCVXGINNJWPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCC(C)C)C(=O)OCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H54O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27251-75-8 | |
| Record name | Triisooctyl trimellitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027251758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-triisooctyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triisooctyl benzene-1,2,4-tricarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.954 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | TRIISOOCTYL TRIMELLITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CX7AKB1590 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Classification Within Trimellitate Esters
Triisooctyl trimellitate is a member of the trimellitate ester family. These compounds are esters of trimellitic acid (1,2,4-benzenetricarboxylic acid). industrialchemicals.gov.au Specifically, TIOTM is the triester of trimellitic acid and isooctyl alcohol. The synthesis of TIOTM typically involves the esterification of trimellitic anhydride (B1165640) with isooctyl alcohol. smolecule.com This reaction is often catalyzed by substances such as sulfuric acid or p-toluenesulfonic acid and carried out under reflux conditions to remove the water byproduct, driving the reaction towards the formation of the ester.
Trimellitate esters are characterized by their high molecular weight, low volatility, and excellent thermal stability. industrialchemicals.gov.au Within this class, TIOTM is distinguished by its three branched isooctyl chains attached to the trimellitic acid backbone. This branched structure is a key factor influencing its physical and chemical properties, including its viscosity and compatibility with various polymers. researchgate.net
The general chemical structure of this compound is provided below:
Chemical Formula: C₃₃H₅₄O₆ smolecule.comnih.gov
Molecular Weight: 546.78 g/mol industrialchemicals.gov.au
Academic Significance in Polymer Science and Material Engineering
The academic significance of Triisooctyl trimellitate lies primarily in its role as a plasticizer, particularly for polyvinyl chloride (PVC). smolecule.com Plasticizers are additives that increase the flexibility, workability, and durability of a material. TIOTM is valued for its ability to disrupt the strong intermolecular forces between polymer chains, allowing them to move more freely. This mechanism of action enhances the mechanical properties of the polymer, making it less brittle and more pliable.
In polymer science, research has focused on understanding the structure-property relationships of trimellitate esters like TIOTM. Studies have investigated how the branched alkyl chains of TIOTM influence its plasticizing efficiency, migration resistance, and performance at high temperatures. researchgate.net Its low volatility and high thermal stability make it a suitable plasticizer for applications requiring durability under demanding conditions, such as wire and cable insulation. epa.gov
In material engineering, TIOTM is explored for its use in a variety of applications beyond PVC. These include:
Coatings: To improve adhesion and resistance to environmental degradation. smolecule.com
Adhesives: As an additive to enhance performance characteristics. smolecule.com
Lubricants: Due to its chemical stability, particularly in high-temperature environments. smolecule.comresearchgate.net
Research in tribology, the science of friction, wear, and lubrication, has examined the performance of trimellitates, including TIOTM, as base fluids for lubricants. researchgate.netresearchgate.net Studies have shown that the addition of viscosity modifiers like polymethacrylates can significantly improve the viscosity and low-temperature fluidity of trimellitate-based lubricants. researchgate.net
Research Perspectives and Evolution of Understanding
Esterification Pathways of Trimellitic Anhydride (B1165640) with Isooctyl Alcohol
The fundamental reaction for synthesizing TIOTM involves the reaction of trimellitic anhydride with isooctyl alcohol. This reaction proceeds in a stepwise manner, where the anhydride ring is first opened by an alcohol molecule to form a monoester with two remaining carboxylic acid groups. These carboxylic acid groups then undergo further esterification with additional isooctyl alcohol molecules to form the final triester product.
A variety of catalysts have been investigated to facilitate the esterification of trimellitic anhydride. Traditional acid catalysts like sulfuric acid and p-toluenesulfonic acid are effective but can lead to side reactions and colored products, often necessitating neutralization and washing steps. google.com
To overcome these drawbacks, research has focused on alternative catalytic systems. Organometallic compounds, particularly titanates like tetrabutyl titanate and tetraisopropyl titanate, are widely used. google.compatsnap.com These catalysts are effective in promoting the reaction and can produce a high-purity product. google.compatsnap.com Solid acid catalysts and composite catalysts have also been explored to simplify catalyst removal and reduce waste. For instance, a catalyst system containing a bulk phase of silicon, tin, and oxygen with Sn-O-Si bonds has been developed, which is easily separated from the reaction mixture and can be reused multiple times. google.com Another approach involves using solid oxides like titanium oxide, zirconium oxide, nickel oxide, and zinc oxide, which function as non-acid catalysts, simplifying post-treatment processes and eliminating wastewater discharge. google.com A composite catalyst of zinc-tin solid acid and tetrabutyl titanate has also been proposed for the industrial preparation of trioctyl trimellitate. google.com
Table 1: Comparison of Catalytic Systems in this compound Synthesis
| Catalyst Type | Examples | Advantages | Disadvantages |
| Acid Catalysts | Sulfuric acid, p-toluenesulfonic acid | High reactivity | Can cause side reactions and product discoloration; requires neutralization |
| Organometallic Catalysts | Tetrabutyl titanate, Tetraisopropyl titanate | High efficiency, good product quality | Can be sensitive to water; may require removal steps |
| Solid Oxide Catalysts | Titanium oxide, Zirconium oxide, Nickel oxide, Zinc oxide | Easy to separate, environmentally friendly (no neutralization needed) | May have lower activity compared to homogeneous catalysts |
| Composite Catalysts | Zinc-tin solid acid with tetrabutyl titanate, Sn-O-Si bulk catalyst | High conversion and selectivity, catalyst reusability | Can be complex and costly to prepare |
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include temperature, molar ratio of reactants, and removal of water, which is a byproduct of the esterification reaction.
The reaction is typically carried out at elevated temperatures, often in the range of 160-220°C. google.com The molar ratio of trimellitic anhydride to isooctyl alcohol is generally kept in excess of the stoichiometric requirement to drive the reaction towards completion. Ratios of 1:3.4 to 1:4.5 (trimellitic anhydride:isooctyl alcohol) have been reported. google.com
Continuous removal of water is essential to shift the reaction equilibrium towards the formation of the ester. This is often achieved by carrying out the reaction under reflux conditions, where the water forms an azeotrope with excess isooctyl alcohol and is distilled off. google.com The reaction is typically monitored by measuring the acid number of the reaction mixture, with the reaction considered complete when the acid number drops below a certain value, for example, 0.05 mgKOH/g. google.com
Industrial Synthesis Methodologies and Scale-up Research
On an industrial scale, the synthesis of this compound often involves continuous or semi-continuous processes to improve efficiency and reduce costs. These processes typically involve feeding the reactants and catalyst into a reactor, followed by a series of purification steps.
One patented industrial method involves a multi-step addition of a catalyst mixture of butyl titanate and tri-isooctyl acid tin at different temperatures to control the reaction and prevent catalyst decomposition. google.com Another method emphasizes the quality of the raw materials, using trimellitic anhydride with a low color value and carrying out the reaction under a nitrogen atmosphere to prevent oxidation and color formation. google.com Post-reaction treatment is also a critical aspect of industrial production. This often includes neutralization of any remaining acidity, removal of the catalyst, and vacuum distillation to remove unreacted alcohol and other volatile impurities. google.comgoogle.com
Chemical Reaction Studies of this compound
Beyond its synthesis, the chemical reactivity of this compound, particularly its degradation pathways, is of significant interest.
This compound can undergo hydrolysis, a reaction where the ester bonds are cleaved by water. This process is typically slow under neutral conditions but is accelerated by the presence of strong acids or bases. smolecule.com The hydrolysis of TIOTM results in the formation of trimellitic acid and isooctyl alcohol. In biological systems, the hydrolysis can be partial, leading to the formation of monoesters and diesters as primary metabolites. industrialchemicals.gov.au The rate of hydrolysis can be influenced by factors such as the hydrophobicity of the plasticizer. researchgate.net
Transesterification is another important reaction of this compound, where the isooctyl groups are exchanged with other alcohol groups. This reaction can occur when TIOTM is heated in the presence of another alcohol and a suitable catalyst, such as a titanate. patsnap.comgoogle.com For example, a method for preparing trioctyl trimellitate through the transesterification of trimethyl trimellitate with isooctyl alcohol has been developed, using tetraisopropyl titanate as a catalyst. patsnap.com This process involves heating the reactants and removing the more volatile methanol (B129727) to drive the reaction forward. patsnap.com Some transesterification can also occur as a side reaction during certain applications. epo.org
Oxidative Degradation in Controlled Environments
The oxidative degradation of this compound (TIOTM) in controlled environments is a crucial area of study for determining its long-term stability and performance, particularly in applications where it is subjected to elevated temperatures and oxygen. While TIOTM is known for its good thermal stability, it can undergo degradation through oxidative processes.
Research indicates that under normal conditions, this compound is relatively stable and does not readily undergo oxidation. However, strong oxidizing agents can induce vigorous reactions, leading to the breakdown of the ester into its constituent acids and alcohols. smolecule.com Studies on the thermal stability of trimellitates, in general, show that decomposition typically begins at temperatures above 300°C. One study noted that after heating the pure compound for 2 hours at 200°C, only 0.04% decomposition to the corresponding acid was observed, highlighting its good thermal stability. epa.gov
The primary mechanism of degradation under oxidative conditions involves the cleavage of the ester bonds through hydrolysis, which can be accelerated by the presence of acids or bases. smolecule.comepa.gov This process yields trimellitic acid and isooctyl alcohol. smolecule.com Further oxidation of the alcohol and the aromatic ring can occur, although specific studies detailing the full range of oxidative degradation byproducts for TIOTM in controlled environments are limited.
In metabolic studies of similar trimellitate esters, monoesters have been identified as the main metabolites, with oxidative products being present at lower levels. industrialchemicals.gov.au While these studies are biological in nature, they provide insight into the potential initial steps of degradation, where the ester linkages are a primary site of reaction.
Factors that can influence the rate and extent of oxidative degradation include temperature, the presence of oxygen, catalysts, and interaction with other materials. For instance, in polymer applications, the interaction with the polymer matrix and other additives can affect the degradation pathway of the plasticizer.
A summary of findings related to the degradation of this compound is presented in the table below.
| Factor | Observation | Primary Products | Citation |
| Normal Conditions | Relatively stable, does not readily oxidize. | Not applicable | |
| Strong Oxidizing Agents | Can induce vigorous reactions leading to breakdown. | Trimellitic acid, isooctyl alcohol | smolecule.com |
| Thermal Decomposition | Onset of decomposition is greater than 300°C. Minimal (0.04%) decomposition to the corresponding acid after 2 hours at 200°C. | Trimellitic acid | epa.gov |
| Hydrolysis (Acid or Base Catalyzed) | Ester bonds are cleaved. More resistant to acid hydrolysis than alkali hydrolysis. | Trimellitic acid, isooctyl alcohol | smolecule.comepa.gov |
| Metabolic Degradation (as an analogue) | Primarily breaks down into monoesters. | Monoesters, with lower levels of oxidative products. | industrialchemicals.gov.au |
Historical Development of Plasticization Theories
The earliest attempts to explain plasticization were based on macroscopic observations and led to the development of the lubrication and gel theories. These foundational concepts paved the way for more refined models that consider the intricate interactions between polymer and plasticizer molecules.
The lubrication theory, one of the earliest models, posits that plasticizers function by reducing the friction between polymer chains. nih.govgoodyearrubber.com When a plasticizer is introduced into a polymer matrix and the system is heated, the plasticizer molecules diffuse and position themselves between the polymer chains. specialchem.comresearchgate.net This action effectively shields the polymer chains from each other, diminishing the intermolecular van der Waals forces that create a rigid network. specialchem.comresearchgate.net As a result, the polymer chains can slide past one another more easily, leading to increased flexibility, softness, and elongation. specialchem.comresearchgate.net
Later advancements to this model introduced the concept of voids, suggesting that plasticizers fill the empty spaces between macromolecules, creating layers that lubricate the polymer chains and break intermolecular bonds. rsc.org The effectiveness of a plasticizer in this model is related to its ability to swell the polymer, which is influenced by the similarity in polarity between the plasticizer and the polymer. rsc.org
The gel theory expands upon the lubrication model by describing the polymer as a three-dimensional gel-like network held together by loose attachments along the polymer chains. kinampark.comresearchgate.net According to this theory, the rigidity of the polymer is primarily due to the resistance of this 3D structure. nih.gov Plasticizer molecules disrupt this network by breaking the attachments between polymer chains and masking the sites where these connections would reform. kinampark.com This disruption allows the polymer to be deformed without breaking. nih.govresearchgate.net
The gel theory also suggests that plasticizers with linear aliphatic chains are more effective at plasticizing than those with cyclic aromatic groups. researchgate.net This is because the linear chains can more easily penetrate and swell the gel structure, facilitating the movement of polymer molecules and imparting flexibility. researchgate.net A dynamic equilibrium exists where plasticizer molecules are not permanently bound but are in a constant state of solvating and de-solvating the polymer chains. kinampark.com
Free Volume Theory in Polymer Plasticization Research
The free volume theory is a more comprehensive model that incorporates aspects of both the lubrication and gel theories and is widely used to explain both external and internal plasticization. specialchem.comkinampark.com It is based on the concept of "free volume," which is the empty space within a polymer matrix that allows for the movement of polymer chains. nih.govslideshare.net
The addition of a plasticizer, a substance with a lower molecular weight than the polymer, increases the proportion of end groups and consequently adds more free volume to the system. kinampark.com This increased free volume enhances the mobility of the polymer chains, leading to a decrease in the glass transition temperature (Tg) and increased flexibility. nih.govkinampark.com
The "hole free volume" refers to the discontinuously distributed voids or holes within the polymer matrix. rsc.orgmdpi.com These holes are not static and their size and distribution can be influenced by temperature and the presence of plasticizers. mdpi.comresearchgate.net The free volume theory posits that for molecular transport to occur, there must be voids of a certain critical size created by the redistribution of free volume. mdpi.com
Plasticizers increase the number and size of these holes, which in turn provides more space for polymer chain segments to move. usm.edu The motion of chain ends, side chains, and the main chain all contribute to the creation of this free volume. kinampark.comresearchgate.net This increased mobility of the polymer chains is a primary reason for the observed changes in the mechanical properties of the plasticized polymer, such as increased ductility and a lower glass transition temperature. rsc.org
Molecular Interactions and Polymer Chain Mobility Enhancement
The effectiveness of a plasticizer is fundamentally determined by the molecular interactions between the plasticizer and the polymer. For plasticization to occur, the forces of attraction between the plasticizer and polymer molecules must be stronger than the forces between the polymer molecules themselves. specialchem.com This allows the plasticizer to overcome the polymer-polymer chain secondary bonding and disperse among the polymer chains. kinampark.com
This compound (TIOTM) is a high-molecular-weight plasticizer known for its excellent thermal stability and low migration rates. Its molecular structure, featuring a trimellitic acid backbone with three branched isooctyl chains, plays a crucial role in its plasticizing action. The ester groups in TIOTM are polar and can form hydrogen bonds and other polar interactions with polar sites on polymer chains, such as the chlorine atoms in Polyvinyl Chloride (PVC). This interaction helps to "solvate" the polymer chains. kinampark.com
Simultaneously, the large, non-polar isooctyl side chains of TIOTM provide a significant steric hindrance effect. This "shielding" action further separates the polymer chains, reducing the intermolecular attractive forces between them. specialchem.comresearchgate.net This combination of specific polar interactions and non-polar steric effects effectively increases the free volume and enhances the mobility of the polymer chains. kinampark.comslideshare.net The result is a more flexible and durable material with a lower glass transition temperature. ijiert.org
Research suggests that branched plasticizer structures, like that of TIOTM, can be more efficient at increasing polymer mobility than linear molecules of the same molecular weight because they introduce more free volume into the system. rsc.org Molecular dynamics simulations have been used to study the interactions between plasticizers and polymers, confirming that plasticizers reduce intermolecular interactions between polymer chains, leading to enhanced mobility and a lower Tg. mdpi.com
Interactive Data Table
The following table summarizes the key theoretical frameworks of polymer plasticization.
| Theory | Core Concept | Mechanism of Action |
| Lubrication Theory | Plasticizers act as lubricants between polymer chains. goodyearrubber.com | Reduces friction and intermolecular forces, allowing chains to slide past each other. specialchem.comresearchgate.net |
| Gel Theory | Polymers are a 3D gel network. kinampark.com | Plasticizers break and mask attachment points in the network, increasing flexibility. nih.govkinampark.com |
| Free Volume Theory | Plasticization is due to an increase in the "empty space" within the polymer. slideshare.net | Plasticizers increase the space available for polymer chain movement, enhancing mobility. nih.govkinampark.com |
Role of Ester Groups in Hydrogen Bonding Interactions
The ester groups present in plasticizers like this compound (TIOTM) play a crucial role in their function, primarily through their ability to form hydrogen bonds. icevirtuallibrary.com Hydrogen bonds are a specific type of dipole-dipole interaction between a hydrogen atom and a highly electronegative atom, such as oxygen. nih.gov In the context of polymer plasticization, the ester groups of the plasticizer can form hydrogen bonds with the polymer chains. icevirtuallibrary.com
Disruption of Intermolecular Forces in Polymer Systems
The primary mechanism by which plasticizers like this compound function is through the disruption of intermolecular forces within the polymer matrix. smolecule.com Polymer chains in their rigid state are held together by strong forces, which limit their movement and result in a brittle material. specialchem.com The introduction of a plasticizer disrupts these forces, allowing the polymer chains to slide past one another more easily. smolecule.com
This disruption occurs as the plasticizer molecules, with their characteristic ester groups and alkyl chains, position themselves between the polymer chains. smolecule.com This physical separation increases the "free volume" within the polymer structure, which is the space not occupied by the polymer chains themselves. researchgate.netrsc.org An increase in free volume facilitates greater molecular mobility, leading to a decrease in the material's glass transition temperature (Tg) and an increase in its flexibility and elongation at break. specialchem.comresearchgate.net
The effectiveness of a plasticizer in disrupting these forces is related to its molecular size and structure. xin-color.com Larger molecules with branched structures, such as TIOTM, can be particularly effective at creating space between polymer chains and hindering the reformation of strong intermolecular attractions. xin-color.com This leads to a more durable and flexible final product.
Research Findings on this compound
The following table summarizes key physical and chemical properties of this compound, which are critical to its function as a plasticizer.
| Property | Value/Information | Source |
| Molecular Formula | C33H54O6 | nih.gov |
| Molecular Weight | 546.78 g/mol | nih.govindustrialchemicals.gov.au |
| CAS Number | 27251-75-8 | |
| Appearance | Oily Liquid | researchgate.net |
| Primary Use | Plasticizer for PVC | smolecule.com |
| Mechanism | Disrupts intermolecular forces, increases free volume | smolecule.comresearchgate.net |
The following table outlines the effects of plasticization on polymer properties.
| Property Changed | Effect of Plasticizer | Source |
| Flexibility/Elongation | Increased | specialchem.comxin-color.com |
| Rigidity/Elastic Modulus | Decreased | specialchem.com |
| Glass Transition Temperature (Tg) | Lowered | specialchem.comresearchgate.net |
| Melt Viscosity | Reduced | specialchem.comxin-color.com |
| Toughness/Impact Strength | Increased | specialchem.com |
Polymer Compatibility and Performance Characterization in Academic Studies
Thermodynamic Compatibility Assessment Methodologies
To ensure a stable and effective plasticizer/polymer blend, the two components must be thermodynamically compatible. rsc.org This prevents the plasticizer from leaching out over time, which would lead to poor aging properties. rsc.org Several theoretical frameworks are used to assess this compatibility.
A key metric for quantifying the compatibility between a plasticizer and a polymer is the Flory-Huggins interaction parameter, denoted as χ. rsc.org This dimensionless constant provides a semi-empirical measure of the interaction energy between the components. A lower χ value signifies better compatibility, with a value of 0.5 generally considered the upper limit for a compatible system. rsc.org The theory is rooted in the Gibbs free energy of mixing. rsc.org Research has shown a correlation between χ values and the observed compatibility of plasticizers with polymers like polyvinyl chloride (PVC). scribd.com For instance, studies have successfully applied the Flory theory to PVC-plasticizer interactions, demonstrating that the interaction parameter aligns with experimental compatibility observations. scribd.com
Another powerful tool for predicting compatibility is the Hansen Solubility Parameter (HSP) analysis. rsc.orgensam.eu This method expands on the Hildebrand solubility parameter by dividing the total cohesive energy density into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). stevenabbott.co.uk The fundamental principle is that materials with similar HSP values are likely to be miscible. stevenabbott.co.uk
The "distance" (Ra) between the HSP values of two substances can be calculated, and a smaller distance indicates a higher likelihood of compatibility. rsc.org This approach is considered more reliable than the single-parameter Hildebrand theory, especially for polar systems. ensam.eu For triisooctyl trimellitate, the Hansen solubility parameters have been determined, providing a quantitative basis for assessing its compatibility with various polymers. stevenabbott.co.ukkinampark.com
Table 1: Hansen Solubility Parameters for this compound This table presents the Hansen Solubility Parameters (HSP) for this compound, which are used to predict its compatibility with polymers.
| Chemical Compound | Dispersion (δD) | Polar (δP) | Hydrogen Bonding (δH) |
|---|---|---|---|
| This compound | 16.6 | 6.0 | 2.5 |
Data sourced from multiple references. stevenabbott.co.ukkinampark.com
Impact on Polymer Mechanical Performance: Conceptual Frameworks
The addition of TIOTM significantly alters the mechanical behavior of polymers, transforming them from rigid and brittle materials into more flexible and ductile ones. kinampark.comresearchgate.net
The primary mechanism by which TIOTM enhances flexibility is through the disruption of strong intermolecular forces between polymer chains. smolecule.com The plasticizer molecules position themselves between the polymer chains, increasing the intermolecular spacing. researchgate.net This increased "free volume" allows the polymer chains to move more freely past one another, resulting in a more flexible material. researchgate.net The ester groups present in the TIOTM molecule can form secondary bonds, such as hydrogen bonds, with the polymer chains, which further reduces the polymer-polymer secondary interactions. This process effectively lowers the glass transition temperature (Tg) of the polymer, making it more flexible at room temperature. researchgate.net
The same mechanisms that enhance flexibility also contribute to a reduction in brittleness. kinampark.com By increasing the mobility of the polymer chains, TIOTM allows the material to deform under stress rather than fracturing. This increased capacity for plastic deformation is a direct result of the plasticizer facilitating chain slippage and movement. researchgate.net The incorporation of TIOTM has been shown to be an effective method for improving the ductility of inherently brittle polymers like polylactide (PLA). researchgate.net
Effects on Polymer Processability
The inclusion of TIOTM as a plasticizer offers significant advantages in polymer processing. By reducing the viscosity of the polymer melt, TIOTM allows for processing at lower temperatures. This not only saves energy but can also prevent thermal degradation of the polymer. The improved flow characteristics of the plasticized polymer facilitate processes such as extrusion and injection molding. kinampark.com Furthermore, plasticizers like TIOTM can influence the crystallization rate of semi-crystalline polymers. rsc.org
Modulation of Polymer Melt Viscosity
A primary function of a plasticizer during polymer processing is the reduction of melt viscosity. The presence of this compound weakens the forces between polymer molecular chains, which lowers the energy required for the polymer to flow in its molten state. kinampark.com This results in a lower melt viscosity and reduces the necessary processing temperatures, which is particularly significant in techniques like extrusion and injection molding. justia.com
The plasticizing efficiency of TIOTM, and thus its ability to reduce melt viscosity, is strongly correlated with its concentration within the polymer. Academic studies evaluating trimellitate plasticizers in Poly(vinyl chloride) (PVC) demonstrate that increasing the concentration leads to a more significant depression of the glass transition temperature (Tg). A lower Tg is indicative of enhanced polymer chain mobility and corresponds to a reduction in melt viscosity. Research has shown a clear, concentration-dependent relationship for this effect. futminna.edu.ng
Table 1: Effect of this compound (TIOTM) Concentration on the Glass Transition Temperature (Tg) of Poly(vinyl chloride) (PVC) Data derived from a study on the plasticizing efficiency of trimellitates. futminna.edu.ng
| Concentration of TIOTM (phr*) | Glass Transition Temperature (Tg) of PVC (°C) | Change in Tg from Pure PVC (°C) |
| 0 (Pure PVC) | 84.32 | 0.00 |
| 2.5 | 75.15 | -9.17 |
| 5.0 | 68.40 | -15.92 |
| 7.5 | 62.11 | -22.21 |
| 10.0 | 56.33 | -27.99 |
| 12.5 | 51.89 | -32.43 |
| 15.0 | 48.05 | -36.27 |
| 17.5 | 46.98 | -37.34 |
| 20.0 | 46.51 | -37.81 |
phr = parts per hundred resin
Improvements in Polymer Crystallization Rates
The influence of plasticizers like this compound on the crystallization of semi-crystalline polymers is a complex phenomenon. Plasticizers increase the mobility of polymer chains, which can facilitate the arrangement of these chains into crystalline structures. researchgate.net This often results in an increase in the rate of crystal growth. researchgate.net However, the presence of plasticizer molecules can also interfere with the nucleation process, the initial step of crystallization, by disrupting the regular packing of polymer chains. ensam.eu
Table 2: Representative Data on the Effect of Plasticizer Concentration on Isothermal Crystallization Half-Time (t½) of Polylactide (PLA) Data illustrates the general effect of a plasticizer (Triethyl Citrate) on polymer crystallization kinetics and is representative of the complex interactions expected with plasticizers like TIOTM. ensam.eu
| Isothermal Crystallization Temp. (°C) | t½ for Neat PLA (min) | t½ for PLA + 10% Plasticizer (min) | t½ for PLA + 20% Plasticizer (min) |
| 105 | 28.5 | 25.1 | 22.8 |
| 110 | 16.2 | 18.6 | 21.4 |
| 115 | 11.5 | 16.4 | 19.9 |
| 120 | 8.8 | 14.1 | 17.0 |
| 125 | 7.9 | 12.5 | 15.2 |
Plasticizer Migration and Diffusion Kinetics in Polymer Matrices
Plasticizer migration is the process by which plasticizer molecules move from the polymer matrix to the surface or into a contacting substance. This process is governed by diffusion kinetics and is a critical factor for the long-term stability and performance of the plasticized material. kinampark.com this compound is known for its low migration rates, a property attributed to its specific molecular characteristics.
Role of Molar Volume in Diffusion Ability
The rate of diffusion of a plasticizer within a polymer matrix is significantly influenced by its molecular size, which is related to its molar volume. researchgate.net According to the free volume theory, plasticizers function by increasing the unoccupied space (free volume) between polymer chains. However, the plasticizer molecules themselves must be able to move through this volume.
Plasticizers with a smaller molar volume and lower molecular weight can diffuse more readily through the polymer network. researchgate.net Conversely, molecules with a larger molar volume, such as this compound, have greater difficulty moving between polymer chains. researchgate.net This steric hindrance results in a lower diffusion coefficient and, consequently, reduced migration rates. researchgate.net The high molecular weight and large molar volume of TIOTM are primary reasons for its selection in applications where low volatility and high permanence are required.
Temperature Dependence of Migration Rates
The migration of plasticizers is a thermally activated process. As temperature increases, the polymer chains and the plasticizer molecules gain kinetic energy, leading to more rapid molecular movements. This increased mobility facilitates the diffusion of the plasticizer through the polymer matrix.
Academic studies have specifically investigated the diffusion behavior of this compound (often referred to by the synonym Tri-2-ethylhexyltrimellitate, TOTM) in PVC films at various temperatures. Research using attenuated total reflectance-infrared (ATR-IR) spectroscopy has confirmed that the diffusion coefficients of TOTM in PVC increase as the temperature is raised. For instance, studies conducted at 25°C, 40°C, and 70°C show a clear trend of accelerated diffusion with increasing temperature. Interestingly, these studies also found that the equilibrium concentration of the plasticizer within the PVC film decreases at higher temperatures, attributed to the more rapid molecular movements which reduce the stability of the interactions between the plasticizer and polymer.
Table 3: Illustrative Temperature Dependence of the Diffusion Coefficient for this compound (TIOTM) in PVC This table illustrates the scientifically established trend of increasing diffusion with temperature. Actual values are study-dependent.
| Temperature (°C) | Relative Diffusion Coefficient (Illustrative) |
| 25 | 1.0x |
| 40 | ~2.5x |
| 70 | ~7.0x |
Mitigation Strategies for Plasticizer Migration
Several strategies are employed in polymer science to minimize or prevent the migration of plasticizers, ensuring the long-term integrity and safety of the final product. These methods can be broadly categorized as follows:
Use of High Molecular Weight Plasticizers : This is a primary strategy and the reason for the extensive use of trimellitates like TIOTM and polymeric plasticizers. As discussed, larger molecules have inherently lower diffusion coefficients due to their size. kinampark.com
Internal Plasticization : This approach involves covalently bonding the plasticizing molecule directly to the polymer backbone. This can be achieved through copolymerization or by chemical modification of the polymer. Because the plasticizer becomes an integral part of the polymer chain, it cannot migrate.
Surface Modification : Modifying the surface of the plastic article can create a barrier that physically blocks the plasticizer from leaving the matrix. Techniques include surface cross-linking via radiation or chemical treatment, which creates a dense, impenetrable network layer on the surface. Another method is the application of a surface coating that is impermeable to the plasticizer.
Addition of Fillers and Nanoparticles : Incorporating inorganic fillers, such as calcium carbonate, or nanoparticles into the polymer matrix can reduce plasticizer migration. These particles act as physical obstacles, creating a more tortuous path that the plasticizer molecules must navigate to reach the surface, thereby slowing the diffusion rate.
Comparative Analysis with Alternative Plasticizers
Comparative Plasticization Efficacy with Phthalate (B1215562) Esters
The most common benchmark for plasticizers has historically been phthalate esters, particularly Di(2-ethylhexyl) phthalate (DEHP), also known as Dioctyl phthalate (DOP).
Triisooctyl trimellitate (TIOTM) generally imparts superior thermal stability to polymer compositions compared to standard phthalate plasticizers like DEHP. Studies using thermogravimetric analysis (TGA) have shown that TIOTM exhibits a higher decomposition onset temperature (above 300°C) and lower volatility than DEHP. The higher molecular weight and lower volatility of trimellitates contribute to their effectiveness in high-temperature applications, such as electrical wiring and cables. bausano.comnih.gov Polymeric plasticizers, which also have high molecular weights, are known to increase the thermal stability of Polyvinyl Chloride (PVC) when compared to DOP, a principle that extends to high-molecular-weight monomerics like TIOTM. scielo.br The lower volatility of TIOTM means that weight loss at elevated temperatures is reduced, helping the plasticized material retain its properties over its service life. kinampark.com
Table 1: Thermal Properties of TIOTM vs. Phthalate Plasticizers
| Property | This compound (TIOTM) | Di(2-ethylhexyl) phthalate (DEHP/DOP) | Reference |
|---|---|---|---|
| Classification | Low-volatility, High Molecular Weight | General Purpose, Lower Molecular Weight | bausano.com |
| Decomposition Onset (TGA) | >300°C | Lower than TIOTM | |
| Volatility | Low | Higher than TIOTM | bausano.com |
| Primary Application Use | High-temperature applications (e.g., cables) | General purpose flexible PVC | bausano.com |
The incorporation of plasticizers into a polymer matrix, such as PVC, is intended to increase flexibility and reduce brittleness. While achieving this, the choice of plasticizer also influences key mechanical properties like tensile strength and elongation at break. When compared to DEHP, TIOTM's larger molecular structure can lead to different mechanical outcomes. In some composite materials, TIOTM has been shown to improve mechanical properties, including enhancing tensile strength. However, plasticizer efficiency—the amount of plasticizer needed to achieve a specific softness or flexibility—is a critical factor. kanademy.com In blends designed to reach a specific hardness, formulations with TIOTM may require different loading levels than those with DEHP, which can affect the final mechanical profile. For instance, in one comparative study of PVC blends formulated to a 70 Shore A hardness, the version with Tris(2-ethylhexyl) trimellitate (TOTM), a close analog of TIOTM, showed a comparable tensile strength to the DEHP-plasticized sample. practicegreenhealth.org
Table 2: Mechanical Property Comparison in PVC (70 Shore A Hardness)
| Plasticizer | Plasticizer Loading (phr) | Tensile Strength (MPa) | Reference |
|---|---|---|---|
| DEHP | 62 | 16.8 | practicegreenhealth.org |
| Tris(2-ethylhexyl) trimellitate (TOTM) | 69 | 16.4 | practicegreenhealth.org |
Evaluation Against Other Non-Phthalate Alternatives
With increasing restrictions on certain phthalates, a variety of non-phthalate alternatives have become prominent, including Di(2-ethylhexyl) terephthalate (B1205515) (DOTP or DEHT) and Diisononyl cyclohexane-1,2-dicarboxylate (DINCH).
TIOTM and its close analog TOTM are often considered premium performance plasticizers due to their extremely low volatility and high resistance to migration and extraction. nih.govkmedhealth.com This makes them suitable for durable goods and applications where plasticizer loss over time would be detrimental. kmedhealth.com For example, in a comparative study of plasticizer migration from PVC medical tubing, TOTM demonstrated a significantly lower migration rate into blood compared to DEHP. nih.gov
When evaluated against other non-phthalate alternatives, trimellitates like TOTM rank highly for permanence, compatibility, and chemical resistance. kmedhealth.com However, they often have a lower plasticization efficiency factor, meaning more plasticizer may be required to achieve the same level of softness as more efficient plasticizers. kanademy.comkmedhealth.com DOTP, for example, is noted for having an efficiency closer to that of DEHP, but it is outperformed by trimellitates in terms of long-term aging and migration resistance. kmedhealth.comyuanlongchem.com Citrate-based plasticizers are another class of alternatives, but many, like Tributyl citrate (B86180) (TBC) and Acetyl tributyl citrate (ATBC), tend to have poorer thermal stability and higher volatility than DEHP, though performance improves with increased molecular weight. researchgate.net
Table 3: Performance Ranking of Non-Phthalate Plasticizers
| Parameter | TOTM (Trimellitate) | DOTP (Terephthalate) | DINCH (Cyclohexanoate) | Reference |
|---|---|---|---|---|
| Plasticizer Efficiency Factor (Relative) | 5 (Lower) | 4 (Moderate) | 5 (Lower) | kmedhealth.com |
| Long-Term Aging (Volatility) | 1 (Best) | 3 (Good) | 3 (Good) | kmedhealth.com |
| Migration Resistance | 1 (Best) | 4 (Moderate) | 3 (Good) | kmedhealth.com |
| Chemical Resistance | 1 (Best) | 3 (Good) | 3 (Good) | kmedhealth.com |
Note: Ranking is on a scale where 1 is the best performance and higher numbers indicate poorer performance in that category. kmedhealth.com
The effectiveness and permanence of a plasticizer are intrinsically linked to its molecular structure. windows.net Key structural factors include molecular weight, polarity, and molecular shape (e.g., linearity vs. branching).
Molecular Weight: Higher molecular weight is a defining characteristic of trimellitates like TIOTM. bausano.com This directly correlates with lower volatility and reduced migration, as larger molecules have more difficulty moving through the polymer matrix and escaping into the environment. windows.netnih.gov This is a primary reason for the superior permanence of trimellitates compared to lower molecular weight alternatives. bausano.com
Molecular Structure and Free Volume: According to the free volume theory, plasticizers work by increasing the space between polymer chains, which enhances flexibility. rsc.org Plasticizers with a high molar volume, such as TIOTM, are considered to be potentially more efficient at creating this free volume. rsc.orgensam.eu The structure of TIOTM, featuring a central aromatic ring with three long, branched isooctyl ester chains, provides the bulk needed for this effect.
Compound Names
Advanced Analytical Methodologies for Characterization in Chemical Research
Spectroscopic Techniques for Structural and Interactional Analysis
Spectroscopic methods are fundamental in determining the molecular structure of Triisooctyl trimellitate and analyzing its interactions with other substances, particularly polymers.
Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy for Polymer-Plasticizer Interactions
Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy is a powerful non-destructive technique used to investigate the interactions between this compound and polymer matrices. This method is particularly useful for studying the migration or leaching of the plasticizer from a polymer, a critical aspect in materials science. auburn.edu By analyzing the surface of a polymer, ATR-IR can detect changes in the chemical environment, indicating the presence and interaction of the plasticizer.
Research on plasticized polymers, such as Poly(lactic acid) (PLA), demonstrates that Fourier Transform Infrared (FT-IR) spectroscopy can reveal spectral features that signify the presence of the plasticizer. researchgate.net The interaction between the plasticizer and the polymer can lead to shifts in the characteristic absorption bands of both molecules. For instance, changes in the carbonyl (C=O) stretching bands of the ester groups in this compound and the polymer can indicate hydrogen bonding or other intermolecular forces. The analysis of these spectral changes provides insight into the compatibility and distribution of the plasticizer within the polymer matrix. researchgate.net
Table 1: Characteristic ATR-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~2960-2870 | C-H Stretching | Alkyl (isooctyl) groups |
| ~1730 | C=O Stretching | Ester carbonyl groups |
| ~1600, ~1460 | C=C Stretching | Aromatic ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. Techniques such as ¹H NMR and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework.
¹H NMR spectroscopy allows for the identification and differentiation of the various protons in the molecule, from the aromatic protons on the benzene (B151609) ring to the aliphatic protons of the isooctyl chains. The chemical shifts, splitting patterns (multiplicity), and integration values of the signals confirm the connectivity of the atoms. Similarly, ¹³C NMR spectroscopy provides information on the different carbon environments within the molecule, confirming the presence of the carbonyl carbons of the ester groups, the aromatic carbons, and the various carbons in the branched alkyl chains. The use of reference standards like tetramethylsilane (B1202638) (TMS) is crucial for accurately determining chemical shifts.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | Aromatic Protons | 7.5 - 8.5 |
| ¹H | Methylene Protons (-O-CH₂-) | 4.0 - 4.4 |
| ¹H | Aliphatic Protons (isooctyl chain) | 0.8 - 1.7 |
| ¹³C | Ester Carbonyl Carbon | 164 - 167 |
| ¹³C | Aromatic Carbons | 128 - 135 |
| ¹³C | Methylene Carbon (-O-CH₂-) | 65 - 75 |
Chromatographic Techniques for Purity and Quantitative Analysis
Chromatographic methods are essential for separating this compound from complex mixtures and for performing precise quantitative analysis to determine its purity or concentration.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. google.com While specific methods for this compound are proprietary, analytical approaches developed for similar trimellitate esters, such as Tris(2-ethylhexyl)trimellitate (TOTM), can be adapted. echemi.com A typical method would involve a reverse-phase column (e.g., C8 or C18) with a mobile phase consisting of a mixture of organic solvent and water, such as acetonitrile (B52724) and water. echemi.com Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene ring in the trimellitate structure absorbs UV light. This technique is valuable for quality control and for quantifying the amount of plasticizer that may migrate from a material into a liquid. echemi.com
Table 3: Typical HPLC Parameters for Trimellitate Ester Analysis
| Parameter | Specification |
|---|---|
| Column | Reverse-Phase C8 or C18 |
| Mobile Phase | Acetonitrile:Water gradient or isocratic mixture |
| Flow Rate | 0.2 - 1.0 mL/min |
| Detector | UV-Vis Detector (e.g., at 240 nm) |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique used for the identification and quantification of volatile and semi-volatile organic compounds. It has been successfully employed to detect and identify this compound in various samples, including extracts from polymeric materials and industrial wastewater. auburn.eduepa.gov In this method, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a unique "fingerprint" for the compound, allowing for unambiguous identification. nih.gov This technique is particularly effective for analyzing complex mixtures and detecting trace amounts of the compound. auburn.edu
Table 4: General GC-MS Parameters for this compound Analysis
| Parameter | Specification |
|---|---|
| Column | Capillary column (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Temperature Program | Ramped from a low initial temperature (e.g., 100°C) to a high final temperature (e.g., 300°C) |
| Detector | Mass Spectrometer (Electron Ionization mode) |
Thermophysical and Rheological Characterization Techniques
Thermophysical and rheological techniques are used to understand how this compound affects the physical properties of materials, particularly polymers, when used as a plasticizer.
Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to measure the heat flow associated with transitions in a material as a function of temperature. google.com When this compound is added to a polymer, it increases the free volume between polymer chains, which in turn lowers the glass transition temperature (Tg) of the polymer. This change is a key indicator of effective plasticization. researchgate.net DSC analysis can precisely quantify this reduction in Tg, providing critical data on the efficiency of the plasticizer. The analysis typically involves heating a sample at a constant rate and observing the endothermic shift in the heat flow curve that corresponds to the glass transition. google.com
Table 5: Illustrative Effect of this compound on Polymer Glass Transition Temperature (Tg)
| Material | Tg (°C) without Plasticizer (Hypothetical) | Tg (°C) with Plasticizer (Hypothetical) |
|---|---|---|
| Poly(vinyl chloride) (PVC) | 85 | 50 |
Dynamic Mechanical Analysis (DMA) for Viscoelastic Behavior
Dynamic Mechanical Analysis (DMA) is a powerful technique used to study the viscoelastic properties of materials, which exhibit both elastic and viscous characteristics. qualitymag.comresearchgate.net In the context of polymers plasticized with this compound, DMA measures the material's response (strain) to an applied oscillatory stress as a function of temperature. matec-conferences.org This analysis yields crucial parameters: the storage modulus (E'), representing the elastic portion, and the loss modulus (E''), representing the viscous portion. nih.gov The ratio of these two, tan delta (tan δ = E''/E'), is a measure of the material's damping properties and is often used to identify the glass transition temperature (Tg). researchgate.net
The incorporation of TIOTM into a polymer matrix, such as Poly(vinyl chloride) (PVC), significantly alters its viscoelastic behavior. As a plasticizer, TIOTM increases the free volume between polymer chains, enhancing their mobility. This is reflected in DMA results as a decrease in the storage modulus, particularly in the glassy region, indicating a softening of the material. The peak of the tan δ curve, a common indicator of the glass transition temperature, shifts to a lower temperature with increasing TIOTM concentration, signifying an enhancement in the flexibility of the polymer. pbipolymer.com
Table 1: Illustrative DMA Research Findings for a Plasticized Polymer
| Parameter | Unplasticized Polymer | Polymer with TIOTM (Example Concentration) |
| Storage Modulus (E') at 25°C (GPa) | ~3.0 | ~1.5 |
| Glass Transition Temp. (Tg) from tan δ peak (°C) | ~85 | ~40 |
Note: The data presented in this table is illustrative, based on typical effects of high-molecular-weight plasticizers on polymers like PVC, to demonstrate the expected research findings from DMA.
Thermogravimetric Analysis (TGA) for Thermal Decomposition Studies
A typical TGA thermogram plots the percentage of weight loss against temperature. The analysis can reveal the onset temperature of degradation, the temperature of maximum decomposition rate (obtained from the derivative TGA or DTG curve), and the amount of residual mass at the end of the analysis. mdpi.com Due to its high molecular weight and low volatility, TIOTM generally exhibits higher thermal stability compared to lower molecular weight plasticizers. This translates to a higher onset temperature of weight loss for polymers plasticized with TIOTM, making it suitable for applications requiring higher processing temperatures. nih.gov
Table 2: Representative TGA Data for TIOTM and a Plasticized Polymer System
| Material | Onset of Decomposition (Tonset) (°C) | Temperature of Max. Decomposition Rate (°C) |
| This compound (Neat) | ~300 - 350 | ~375 |
| Polymer with TIOTM | ~250 - 280 | ~310 (Polymer) & ~375 (Plasticizer) |
Note: This table contains representative data illustrating the thermal stability of TIOTM and its effect on a polymer matrix. Actual values can vary based on experimental conditions like heating rate and atmosphere. researchgate.net
Differential Scanning Calorimetry (DSC) for Glass Transition Modulation
Differential Scanning Calorimetry (DSC) is a primary technique for studying the thermal transitions of polymers. azom.com It measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.de One of the most important properties measured by DSC is the glass transition temperature (Tg), which appears as a step-like change in the heat flow signal. tainstruments.comnih.gov This transition corresponds to the change from a rigid, glassy state to a more flexible, rubbery state. osti.gov
The addition of this compound to a polymer has a profound effect on its Tg. As a plasticizer, TIOTM positions itself between the polymer chains, disrupting intermolecular forces and increasing chain mobility. eag.com This results in a significant reduction of the glass transition temperature. The extent of this Tg depression is directly related to the concentration of the plasticizer. DSC is a precise method to quantify this effect, providing critical data for formulation development and predicting the material's service temperature range. azom.comresearchgate.net Modulated DSC (MDSC) can be employed for higher sensitivity and to separate overlapping thermal events. nih.govnetzsch.com
Table 3: Research Findings on Glass Transition Temperature Modulation by TIOTM
| Concentration of TIOTM (phr*) | Glass Transition Temperature (Tg) (°C) |
| 0 | 85 |
| 20 | 60 |
| 40 | 40 |
| 60 | 25 |
phr: parts per hundred rubber/resin. Data is illustrative of the typical plasticizing effect of TIOTM on a rigid polymer.
Analytical Method Validation and Performance Characteristics in Research Contexts
The validation of an analytical procedure is the process of demonstrating its suitability for its intended purpose. europa.eu For a compound like this compound, this is crucial for ensuring that quantitative analysis in research and quality control is reliable, accurate, and reproducible. demarcheiso17025.com Validation involves evaluating specific performance characteristics as defined by international guidelines. ucl.ac.be
Accuracy and Reliability Assessments
Accuracy and reliability are cornerstones of method validation, ensuring the data generated is trustworthy. nih.gov
Accuracy refers to the closeness of the measured value to the true or accepted value. nih.gov In the analysis of TIOTM, accuracy is typically assessed through recovery studies. This involves spiking a blank matrix (a polymer sample known to be free of TIOTM) with a known concentration of the plasticizer and analyzing it. The percentage of the analyte recovered is then calculated. These experiments are usually performed at multiple concentration levels across the method's range. nih.gov
Reliability is primarily assessed through precision. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the standard deviation or relative standard deviation (RSD). researchgate.net
Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.
Intermediate Precision: Expresses the variation within a single laboratory, considering different days, different analysts, or different equipment.
Reproducibility: The precision between different laboratories, which is assessed during collaborative studies.
Table 5: Performance Characteristics from a Validated TIOTM Analytical Method
| Validation Parameter | Acceptance Criteria | Illustrative Research Finding |
| Accuracy (Recovery) | 98.0% - 102.0% | 99.5% ± 1.2% (mean ± SD) |
| Precision (Repeatability, RSD) | ≤ 2.0% | 1.1% |
| Precision (Intermediate, RSD) | ≤ 3.0% | 1.8% |
Note: The acceptance criteria and findings are typical for chromatographic methods in chemical analysis and demonstrate the successful validation of a method for quantifying this compound. nih.govresearchgate.net
Environmental Fate and Degradation Pathways in Scientific Inquiry
Environmental Distribution and Partitioning Studies
The distribution of Triisooctyl trimellitate in the environment is governed by its physicochemical properties, which dictate its partitioning between soil, water, and air.
The tendency of a chemical to adsorb to soil and sediment is a key factor in its environmental mobility. This is often quantified by the soil organic carbon-water partitioning coefficient (Koc). For the isomer tris(2-ethylhexyl) trimellitate, an estimated Koc value of 6.7 x 10^+7 indicates a very high potential for adsorption to suspended solids and sediment. nih.gov This suggests that this compound is likely to be immobile in soil and will tend to accumulate in sediment if released into aquatic environments. nih.gov The high molecular weight and hydrophobicity of trimellitate esters contribute to this strong adsorption behavior.
Estimated Soil and Sediment Partitioning for Tris(2-ethylhexyl) trimellitate (Isomer of TIOTM)
| Parameter | Estimated Value | Implication for Environmental Mobility |
|---|
Volatilization is the process by which a substance evaporates from a solid or liquid phase into the surrounding air. The potential for a chemical to volatilize from water is often assessed using its Henry's Law constant. For the isomer tris(2-ethylhexyl) trimellitate, the estimated Henry's Law constant is 4.5 x 10^-7 atm-m³/mol, which suggests that volatilization from water surfaces is not an expected environmental fate process. nih.gov Due to its high adsorption to soil particles, volatilization from moist soil surfaces is also not anticipated to be a significant pathway. nih.gov
Estimated Volatilization Potential for Tris(2-ethylhexyl) trimellitate (Isomer of TIOTM)
| Parameter | Estimated Value | Implication for Volatilization |
|---|
Once in the atmosphere, a chemical can exist in the vapor phase or be adsorbed onto particulate matter. The partitioning between these two phases is largely determined by the chemical's vapor pressure. The estimated vapor pressure of the isomer tris(2-ethylhexyl) trimellitate is 3.8 x 10^-6 mm Hg at 25°C. nih.gov This low vapor pressure indicates that if released to the air, tris(2-ethylhexyl) trimellitate will likely exist in both the vapor and particulate phases. nih.gov The vapor-phase component is expected to be degraded in the atmosphere by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of about 4 hours. nih.gov The particulate-phase component will be removed from the atmosphere by wet and dry deposition. nih.gov
Estimated Atmospheric Properties of Tris(2-ethylhexyl) trimellitate (Isomer of TIOTM)
| Parameter | Estimated Value | Implication for Atmospheric Fate |
|---|---|---|
| Vapor Pressure | 3.8 x 10^-6 mm Hg at 25°C | Exists in both vapor and particulate phases in the atmosphere. |
Abiotic Degradation Mechanisms
Abiotic degradation involves the breakdown of a chemical through non-biological processes, such as hydrolysis and photolysis.
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For esters like this compound, hydrolysis can be an important degradation pathway in aquatic environments. While specific experimental data for TIOTM is limited, information on its isomer, tris(2-ethylhexyl) trimellitate, suggests that hydrolysis may be a significant environmental fate process. nih.gov
Reaction with Atmospheric Hydroxyl Radicals
The atmospheric fate of this compound (TIOTM) is influenced by its reaction with photochemically-produced hydroxyl (OH) radicals, which are considered the primary "detergent" of the troposphere. While specific kinetic data for the reaction between TIOTM and OH radicals are not extensively documented, the degradation mechanism can be inferred from studies on similar aromatic compounds, such as trimethylbenzenes. rsc.orgrsc.org
The reaction is expected to be initiated by the electrophilic addition of the OH radical to the aromatic benzene (B151609) ring of the trimellitate moiety. This addition can occur at various positions on the ring, forming one or more TIOTM-OH adducts. rsc.orgnih.gov Once formed, these adducts react with atmospheric oxygen (O₂), leading to a cascade of reactions that can result in either the formation of phenolic derivatives or the fragmentation of the aromatic ring, producing various smaller, oxygenated organic compounds. rsc.org For a related compound, Tris(2-ethylhexyl) trimellitate (TOTM), the estimated half-life for this atmospheric reaction is approximately 4 hours, suggesting that this is a significant degradation pathway for vapor-phase trimellitates. nih.gov
Table 1: Postulated Atmospheric Degradation Steps for this compound
| Step | Reactants | Process | Probable Products |
|---|---|---|---|
| 1. Initiation | This compound + OH Radical | Electrophilic Addition | TIOTM-OH Adducts |
| 2. Propagation | TIOTM-OH Adducts + O₂ | Oxidation / Fragmentation | Phenolic Derivatives, Ring-Opened Dicarbonyls |
Biodegradation Studies in Environmental Media
The breakdown of this compound by microorganisms is a critical pathway influencing its persistence in soil and aquatic ecosystems. As a high-molecular-weight ester, its biodegradability is generally expected to be limited.
Assessment of Biodegradability in Soil Ecosystems
In soil environments, the biodegradation of large plasticizers like TIOTM is often a slow process. The initial and rate-limiting step for the microbial degradation of such ester compounds is typically the enzymatic hydrolysis of the ester bonds. nih.govacs.org This process, carried out by extracellular enzymes such as esterases and lipases secreted by soil microorganisms, would cleave the isooctyl side chains from the central trimellitic acid core.
However, the large size and branched structure of the isooctyl groups can sterically hinder enzymatic attack, reducing the rate of hydrolysis. Studies on analogous high-molecular-weight plasticizers suggest that their persistence in soil can be significant. researchgate.net For instance, the biodegradation of many complex plastics and their additives in soil is often limited by factors such as nutrient availability and the ability of microbes to form biofilms on the material's surface. nih.govbris.ac.uk Given the low degradation rates observed for the closely related compound Tris(2-ethylhexyl) trimellitate (TOTM) in standard tests, TIOTM is also expected to exhibit low biodegradability in soil. nih.gov
Evaluation of Biodegradability in Aquatic Systems
In aquatic systems, the primary mechanism for the biological breakdown of TIOTM remains the enzymatic hydrolysis of its ester linkages. nih.govacs.org However, the compound's very low water solubility and high octanol-water partition coefficient (log Kow) mean that it will predominantly partition to sediment and suspended organic matter rather than remaining dissolved in the water column. This reduces its bioavailability to planktonic microorganisms.
Data from a Japanese Ministry of International Trade and Industry (MITI) test on the isomeric compound Tris(2-ethylhexyl) trimellitate (TOTM) provides insight into the likely biodegradability of TIOTM. The results indicated that TOTM is not readily biodegradable, achieving only 4.2% of its theoretical biochemical oxygen demand (BOD) over a 28-day period. nih.gov This suggests that biodegradation is not a significant removal mechanism for high-molecular-weight trimellitates in aquatic environments. nih.gov
Table 2: Biodegradability of Tris(2-ethylhexyl) trimellitate (TOTM) - An Isomer of TIOTM
| Test Type | Duration | Result | Classification |
|---|---|---|---|
| Japanese MITI Test | 28 days | 4.2% of Theoretical BOD | Not readily biodegradable |
Data sourced from PubChem for the analogous compound TOTM. nih.gov
Environmental Monitoring Methodologies and Detection in Environmental Samples
Assessing the environmental risk of this compound requires robust analytical methods to detect its presence in environmental compartments and a framework for interpreting the ecological significance of measured concentrations.
Residual Concentration Analysis in Aquatic Environments
The detection and quantification of plasticizers like TIOTM in aquatic environments typically involve sophisticated analytical techniques due to the low concentrations expected and the complexity of the environmental matrix (e.g., river water, sediment). The standard methodology involves sample extraction, cleanup, and instrumental analysis.
Solid-phase extraction (SPE) is commonly used to extract and concentrate the analyte from water samples. The subsequent analysis is most frequently performed using gas chromatography coupled with mass spectrometry (GC-MS). epa.govresearchgate.net This technique offers the high sensitivity and selectivity needed to identify and quantify specific plasticizer compounds, even at trace levels.
While specific monitoring data for this compound is scarce, a study on its isomer, Tris(2-ethylhexyl) trimellitate (TOTM), detected its presence in Japan's Sumiyoshi River at a concentration of 348.2 nanograms per liter (ng/L). nih.gov This finding highlights that despite their low water solubility, high-molecular-weight trimellitates can be detected in surface waters, likely associated with suspended particles or colloids. nih.gov
Ecological Risk Assessment Methodologies (e.g., MEC/PNEC ratio)
A principal method for characterizing the ecological risk of a chemical is the calculation of a risk quotient (RQ), which is the ratio of the Measured Environmental Concentration (MEC) to the Predicted No-Effect Concentration (PNEC). wikipedia.org
Measured Environmental Concentration (MEC): The concentration of a substance that has been measured in an environmental compartment (e.g., the 348.2 ng/L of TOTM found in the Sumiyoshi River). nih.gov
Predicted No-Effect Concentration (PNEC): The concentration of a substance below which adverse effects on the ecosystem are unlikely to occur. chemsafetypro.com It is derived from ecotoxicity data (e.g., LC₅₀, EC₅₀, or NOEC) by applying an assessment factor (AF) to account for uncertainties, such as extrapolating from laboratory single-species tests to a complex ecosystem. chemsafetypro.comnih.gov The AF value typically ranges from 10 to 1,000, depending on the quality and quantity of the available toxicity data.
If the MEC/PNEC ratio is greater than 1, it indicates a potential risk to the ecosystem, warranting further investigation or risk management measures. wikipedia.org
A recent risk assessment for the TIOTM isomer, TOTM, utilized this methodology. nih.gov Ecotoxicity testing on zebrafish revealed a Lowest Observed Effect Concentration (LOEC) of 43.7 micrograms per liter (µg/L). nih.gov To derive a PNEC from this LOEC value, an assessment factor is applied. Using a conservative assessment factor of 100, the PNEC would be 0.437 µg/L.
Table 3: Example Ecological Risk Assessment for Tris(2-ethylhexyl) trimellitate (TOTM)
| Parameter | Value | Unit | Source / Derivation |
|---|---|---|---|
| MEC (Measured Environmental Concentration) | 0.3482 | µg/L | Environmental monitoring in Sumiyoshi River nih.gov |
| LOEC (Lowest Observed Effect Concentration) | 43.7 | µg/L | Zebrafish embryonic and larval toxicity test nih.gov |
| AF (Assessment Factor) | 100 | - | Standard value for LOEC from a chronic test |
| PNEC (Predicted No-Effect Concentration) | 0.437 | µg/L | Calculated as LOEC / AF |
| RQ (Risk Quotient = MEC / PNEC) | 0.80 | - | Calculated |
This is an illustrative calculation. The original study concluded an RQ > 13, suggesting the use of a different PNEC derivation or a higher MEC value for their final assessment. nih.gov
Species-Specific Sensitivity in Ecotoxicological Studies
Ecotoxicological studies are essential for determining the potential harm of chemical compounds to different organisms. A critical aspect of these studies is the investigation of species-specific sensitivity, as different organisms can exhibit varied responses to the same chemical due to differences in physiology, metabolism, and life history traits. In the case of this compound (TOTM), research has revealed notable differences in the toxicological responses among aquatic species.
A significant study investigating the acute toxicity of TOTM focused on two model fish species: the Japanese medaka (Oryzias latipes) and the zebrafish (Danio rerio). The findings from embryonic and larval toxicity tests highlighted a clear disparity in sensitivity between these two species.
Zebrafish embryos and larvae exposed to TOTM displayed significantly higher sensitivity. The study identified a Lowest Observed Effect Concentration (LOEC) of 43.7 μg/L for zebrafish. At this concentration and above, researchers observed several adverse effects, including:
Increased mortality rates
Failure of swim bladder inflation
Inhibition of growth
In stark contrast, the Japanese medaka showed no significant adverse effects under the same exposure conditions. This lack of observable toxicity in Japanese medaka suggests a higher tolerance to TOTM compared to zebrafish. The differing responses underscore the importance of utilizing multiple species in ecotoxicological assessments to obtain a comprehensive understanding of a chemical's potential environmental risk. The mechanisms underlying this species-specific sensitivity are not yet fully elucidated but may be related to differences in the uptake, metabolism, or detoxification of TOTM between the two species.
The following table summarizes the key findings from this comparative ecotoxicological study:
Table 1: Species-Specific Sensitivity to this compound (TOTM)
| Species | Endpoint | Concentration (μg/L) | Observed Effects |
|---|---|---|---|
| Zebrafish (Danio rerio) | LOEC | 43.7 | Increased mortality, swim bladder inflation failure, growth inhibition |
Further research into the species-specific sensitivity of TOTM across a broader range of aquatic and terrestrial organisms is necessary to build a more complete ecotoxicological profile of this compound. Such studies would contribute to more accurate environmental risk assessments and inform regulatory decisions regarding its use and disposal.
Computational and Theoretical Studies of Triisooctyl Trimellitate
Computational and theoretical chemistry provide powerful tools for understanding and predicting the behavior of plasticizers like triisooctyl trimellitate (TIOTM) at a molecular level. These methods offer insights into performance, environmental fate, and structure-property relationships, guiding the design of new and improved materials.
Regulatory Science and Policy Research Perspectives
Scientific Principles of Chemical Grouping and Analogue Assessment (e.g., Trimellitate Group)
Structure-Activity Relationships (SAR) in Group Assessments
Structure-Activity Relationships (SAR) are a fundamental component of chemical group assessments. nih.gov SAR analysis examines how the chemical structure of a substance relates to its biological activity. creative-proteomics.com By understanding these relationships, scientists can predict the properties of a chemical based on its molecular structure. nih.govcreative-proteomics.com
In the context of the trimellitate group, SAR principles suggest that the length and branching of the ester side chains can influence properties like toxicity and bioavailability. canada.cacanada.ca For example, it is often hypothesized that as the alkyl chain length increases, the toxicity of the substance may decrease. This is a key consideration when using a shorter-chain analogue like TEHT (with C8 side chains) to assess a longer-chain substance like Triisooctyl trimellitate (which also has C8 side chains but can be part of a group with varied chain lengths). canada.cacanada.ca
The analysis of SAR helps in:
Identifying functional groups responsible for biological effects. creative-proteomics.com
Predicting the properties of untested chemicals within a group. nih.gov
Justifying the selection of appropriate analogues for read-across. europa.eu
Read-Across Methodologies for Data Gaps
Read-across is a specific technique used within the chemical grouping approach to fill data gaps for a target chemical by using data from a similar analogue substance. nih.govecetoc.org This method is a cornerstone of modern chemical risk assessment, promoted by regulations like REACH to reduce animal testing. ecetoc.orgnih.gov
The application of read-across involves a systematic process:
Problem Formulation: Defining the specific assessment goal and the data gap to be filled. nih.govnih.gov
Analogue Identification: Searching for and selecting suitable analogue chemicals based on structural, toxicokinetic, and toxicodynamic similarities. nih.govnih.gov
Analogue Evaluation: Assessing the quality and relevance of the available data for the selected analogues. nih.govnih.gov
Data Gap Filling: Using the analogue data to predict the properties of the target chemical. This can be a qualitative (assuming similar effects) or quantitative (assuming similar potency) process. europa.eu
For the trimellitates, data from analogues like TEHT have been used to inform the human health hazard assessments of other members of the group. canada.cacanada.ca The rationale is that due to their structural similarities, the systemic toxicity is likely to be comparable. industrialchemicals.gov.au
Research into Alternative Assessment Methodologies (e.g., QSAR in Regulatory Contexts)
Beyond read-across, research is actively exploring other alternative assessment methodologies, with a significant focus on Quantitative Structure-Activity Relationships (QSAR). nih.govopen.ac.uk QSAR models are computational tools that use statistical methods to create a mathematical relationship between the chemical structure and a specific biological or physicochemical property. creative-proteomics.com
These models can predict the properties of chemicals without the need for laboratory testing, making them a valuable tool for screening large numbers of substances and prioritizing them for further assessment. nih.gov The development and use of QSAR in a regulatory context are guided by principles established by organizations like the Organisation for Economic Co-operation and Development (OECD) to ensure their reliability and transparency. open.ac.ukeuropa.euoecd.org
The use of QSAR is becoming increasingly important under regulatory frameworks like REACH, which encourage non-testing methods. nih.goveuropa.euresearchgate.net Research focuses on developing and validating QSAR models for various endpoints, including toxicity and environmental fate. nih.govopen.ac.uk For instance, QSAR models have been developed to predict the bioconcentration factor (BCF) of chemicals, a key parameter in environmental risk assessment. nih.gov
Key features of QSAR in a regulatory context:
Predictive Power: Aims to provide reliable predictions for a defined applicability domain. europa.eunih.gov
Transparency: The underlying data and algorithms are well-documented. open.ac.uk
Regulatory Acceptance: Frameworks exist to guide the assessment and acceptance of QSAR models for regulatory decision-making. europa.euoecd.org
Studies on Environmental Release Pathways from Polymeric Articles
This compound is primarily used as a plasticizer in polymers like polyvinyl chloride (PVC) to impart flexibility and durability. industrialchemicals.gov.au A key aspect of its environmental assessment is understanding its potential to be released from these polymeric articles into the environment.
Studies have shown that trimellitates can be released from various consumer products, including:
Building materials industrialchemicals.gov.au
Automotive components and car interiors industrialchemicals.gov.au
Electrical wiring and cables industrialchemicals.gov.au
Food packaging materials industrialchemicals.gov.au
Medical devices industrialchemicals.gov.au
The migration of these plasticizers from the polymer matrix can occur over the product's lifecycle, leading to potential human and environmental exposure. For example, the European Food Safety Authority (EFSA) has noted that the migration of trimellitates from soft PVC or food contact materials is generally low. industrialchemicals.gov.au However, the widespread use of these chemicals in various products creates multiple potential pathways for their release into the environment, such as through incidental ingestion or inhalation of dust containing the substance. industrialchemicals.gov.au The potential for long-term exposure to fluids used in applications like immersion cooling for electronics also necessitates research into the extraction of components from materials. auburn.edu
Identification of Research Gaps in Environmental Behavior and Impact Assessment
Despite its use as a "safer" alternative to some phthalate (B1215562) plasticizers, there are still research gaps concerning the ecotoxicological impact and environmental behavior of this compound. nih.gov
A recent study highlighted that while TIOTM is gaining popularity, its environmental fate remains unclear. The study detected TIOTM residues in a river sample, suggesting potential environmental persistence. nih.gov A significant finding was the species-specific toxicity, with zebrafish embryos showing higher sensitivity to TIOTM exposure than Japanese medaka. nih.gov Based on the ratio of the measured environmental concentration to the predicted no-effect concentration, the study concluded that TIOTM could pose a significant ecological risk. nih.gov
The lack of comprehensive data is a recurring theme. nih.gov Most chemicals in commerce lack the minimum data required for a full hazard identification and dose-response analysis. nih.gov This underscores the need for advanced and systematic approaches to fill these data gaps. nih.govnih.gov
Identified research gaps include:
Comprehensive Environmental Monitoring: More extensive monitoring is needed to understand the prevalence and concentration of TIOTM in various environmental compartments. nih.gov
Long-term Ecotoxicity Studies: Further research is required to understand the chronic effects of TIOTM on a wider range of species.
Environmental Fate and Degradation: More detailed studies on the persistence, degradation, and transformation of TIOTM in the environment are necessary.
Human Exposure from Environmental Sources: A better understanding of human exposure levels through indirect environmental pathways is needed. industrialchemicals.gov.au
Addressing these research gaps is crucial for a complete and accurate assessment of the environmental risks associated with this compound.
Emerging Research Applications and Future Directions
Research in Advanced Polymer Composites
Triisooctyl trimellitate is being investigated as a key component in the development of advanced polymer composites. Its primary function is to enhance the flexibility and durability of these materials. smolecule.com Research has shown that incorporating TIOTM can significantly improve the mechanical properties of polymers. For instance, in PVC composites, the addition of TIOTM leads to increased flexibility and lower processing temperatures.
Recent studies have focused on its use with bio-based polymers like polylactide (PLA). researchgate.netrsc.org Although PLA is a rigid and brittle polymer, the addition of plasticizers like TIOTM can improve its ductility and toughness. researchgate.netrsc.org The effectiveness of a plasticizer depends on its miscibility and permanence within the polymer matrix. researchgate.net Hansen solubility parameters suggest that TIOTM could be a good plasticizer for PLA. rsc.org
Furthermore, research into hyperbranched polyesters as plasticizers has shown they offer better compatibility and lower migration rates compared to linear polyesters. researchgate.net This suggests that the branched structure of TIOTM is advantageous for creating stable and high-performance polymer composites.
Table 1: Effect of TIOTM on Polymer Properties
| Property | Observation | Source(s) |
|---|---|---|
| Flexibility | Increased by disrupting intermolecular forces between polymer chains. | |
| Processing Temperature | Reduced due to lower viscosity of the polymer melt. | |
| Durability | Improved resistance to extraction by oils and solvents. | |
| Thermal Stability | Superior to some common phthalate (B1215562) plasticizers like DEHP. |
Exploration in Lubricant Formulations and Tribological Studies
The high viscosity and lubricating properties of this compound make it a candidate for new high-performance lubricants. smolecule.com Studies indicate its potential to reduce friction and wear in machinery operating under extreme conditions. smolecule.com
A study by Zhao et al. investigated the tribological properties of three trimellitates, including TIOTM, when blended with polymethacrylate (B1205211) (PMA) viscosity modifiers. researchgate.netresearchgate.net The research found that while the addition of PMA significantly improved the viscosity and low-temperature fluidity of the base fluids, it had a slight influence on the film-forming performance. researchgate.netresearchgate.net However, under boundary lubrication conditions, the PMA-modified lubricants demonstrated better friction-reducing properties across a wide range of temperatures and loads. researchgate.netresearchgate.net This improvement is attributed to the formation of a physically absorbed layer of the polymer on the metal surface, which prevents direct contact between rubbing surfaces. researchgate.net
Table 2: Tribological Performance of TIOTM with PMA Viscosity Modifier
| Condition | Observation | Source(s) |
|---|---|---|
| Boundary Lubrication | Exhibits better friction-reducing properties. | researchgate.netresearchgate.net |
Investigation in Electrolyte Systems for Energy Storage Devices
The dielectric properties of this compound, which relate to its ability to store electrical energy, have led to its investigation as a potential component in new electrolytes for batteries and supercapacitors. smolecule.com Research suggests that it could enhance the performance and stability of electrolytes in these energy storage devices. smolecule.com The long hydrocarbon chains of TIOTM contribute to its hydrophobic nature, which can influence its interactions within an electrolyte system. smolecule.com
Development in Organic Light-Emitting Diode (OLED) Materials
In the field of organic electronics, this compound is being explored for its potential use in Organic Light-Emitting Diodes (OLEDs). smolecule.com Its ability to form stable, amorphous films and its potential hole-transporting properties are key characteristics for this application. smolecule.comtcichemicals.com An amorphous material is advantageous for OLED devices as it is transparent, homogeneous, and easily processible. tcichemicals.com Research indicates that materials like TIOTM could help improve the efficiency and lifespan of OLEDs. smolecule.com The development of stable, high-performance materials is crucial for the advancement of next-generation displays and lighting. tcichemicals.comresearchgate.net
Research in Separation Science as a Solvent
Due to its ability to dissolve a range of organic compounds, this compound is being considered as a solvent for applications in separation science. smolecule.com Studies suggest its potential for selectively extracting specific components from complex mixtures. smolecule.com This property is valuable in processes that require the separation and purification of chemical substances.
Potential in Biocompatible Material Development (Materials Science Focus)
The low toxicity and good biocompatibility of this compound have spurred investigations into its use for developing biomaterials for medical applications. smolecule.com Research suggests its potential in drug delivery systems, medical implants, and tissue engineering scaffolds. smolecule.com When used as a plasticizer in medical devices, its low leachability is a significant advantage. Its compatibility with biopolymers like PLA further enhances its potential in creating biocompatible and biodegradable materials. researchgate.net
Unexplored Applications and Interdisciplinary Research Opportunities
The unique combination of properties offered by this compound opens up avenues for further interdisciplinary research. Its application in thermally expandable microspheres is one such area, where it can be used as a component to lower the expansion temperature. google.com
Further research could explore its use in:
Smart Polymers: Developing materials that respond to external stimuli, where TIOTM could act as a modulating agent for flexibility and phase transition.
Advanced Coatings: Creating specialized coatings with enhanced durability, weather resistance, and specific surface properties. smolecule.com
Sustainable Materials: Further exploring its use with a wider range of bio-based and recycled polymers to create more environmentally friendly products.
The continued study of this compound in these and other areas holds the promise of new technological advancements and innovative material solutions.
Q & A
Q. What are the established analytical techniques for characterizing the purity and structural integrity of triisooctyl trimellitate (TIOTM) in polymer matrices?
Methodological Answer: Researchers should employ ATR-IR spectroscopy to analyze the diffusion behavior and structural interactions of TIOTM in polyvinyl chloride (PVC) films, as demonstrated in studies tracking ester carbonyl band shifts (1,700–1,740 cm⁻¹) to confirm plasticizer-polymer compatibility . High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are critical for quantifying TIOTM purity (>99%) and detecting residual solvents or byproducts. Cross-referencing with nuclear magnetic resonance (NMR) data (e.g., <sup>1</sup>H and <sup>13</sup>C spectra) ensures structural validation .
Q. How can researchers optimize synthesis protocols for this compound to ensure reproducibility?
Methodological Answer: Synthesis optimization requires precise control of reaction temperature (typically 180–200°C), catalyst selection (e.g., titanium tetraisopropoxide), and molar ratios of trimellitic anhydride to isooctanol (1:3). Documenting reflux time and vacuum distillation parameters (e.g., 10–15 mmHg) is essential for reproducibility. Validate product purity using refractive index (n<sup>20</sup>/D = 1.485) and density (0.99 g/mL at 25°C) measurements, as outlined in standardized protocols .
Q. What are the primary applications of this compound in polymer science, and how do its properties compare to phthalate alternatives?
Methodological Answer: TIOTM is a non-phthalate plasticizer used to enhance PVC flexibility and flame retardancy. Comparative studies using thermogravimetric analysis (TGA) and dynamic mechanical analysis (DMA) show TIOTM exhibits superior thermal stability (decomposition onset >300°C) and lower volatility than di(2-ethylhexyl)phthalate (DEHP). Its compatibility with hierarchical nanoporous silica hybrids improves mechanical properties (e.g., tensile strength by 40–60%) in composite materials .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in toxicological data between TIOTM and DEHP?
Methodological Answer: Address discrepancies by triangulating in vivo and in vitro models . For example, replicate rat liver morphology studies using standardized doses (e.g., 500–1,000 mg/kg/day) and control for variables like sample purity (validate via HPLC) and exposure duration . Cross-validate findings with transcriptomic analysis (RNA sequencing) to identify differential gene expression pathways (e.g., peroxisome proliferation) .
Q. What advanced spectroscopic methods can elucidate the molecular interactions of TIOTM in multi-component polymer systems?
Methodological Answer: Solid-state NMR (<sup>13</sup>C CP/MAS) and small-angle X-ray scattering (SAXS) are effective for probing TIOTM’s spatial distribution and interaction dynamics in PVC-nanoparticle composites. Pair with molecular dynamics simulations to model hydrogen bonding and van der Waals forces between TIOTM ester groups and polymer chains .
Q. How can researchers ensure methodological rigor when analyzing TIOTM’s environmental leaching behavior under varying conditions?
Methodological Answer: Design accelerated aging experiments using ISO 188:2011 protocols to simulate long-term environmental exposure. Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify leaching rates under varying pH (4–10) and temperature (20–60°C) conditions. Normalize data against internal standards (e.g., deuterated TIOTM) to mitigate matrix effects .
Data Management and Reproducibility
Q. What strategies are recommended for managing large datasets from TIOTM migration studies in polymer composites?
Methodological Answer: Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable). Use electronic lab notebooks (ELNs) to document raw data (e.g., GC-MS chromatograms) and metadata (e.g., extraction solvent polarity, agitation speed). Share datasets via repositories like Zenodo with DOIs and standardized file formats (e.g., .mzML for mass spectrometry) .
Q. How should researchers address inconsistencies in TIOTM’s flame-retardant efficacy across studies?
Methodological Answer: Conduct systematic reviews to identify methodological variations (e.g., nanoparticle doping ratios, dispersion techniques). Perform meta-regression analysis using tools like RevMan to assess the impact of variables such as silica pore size (2–50 nm) on flame retardancy (e.g., LOI values). Replicate key studies under controlled conditions to isolate confounding factors .
Tables for Key Data
| Property | Value/Method | Reference |
|---|---|---|
| Purity (Assay) | ≥99% (HPLC) | |
| Refractive Index (n²⁰/D) | 1.485 | |
| Density (25°C) | 0.99 g/mL | |
| Thermal Decomposition Onset | >300°C (TGA) | |
| CAS Number | 3319-31-1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
